6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes a benzo[c]chromenone core and a methoxybenzoate ester group. This compound is of significant interest in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized through several methods, typically involving multi-step organic reactions. The synthesis often begins with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core, followed by esterification with 4-methoxybenzoic acid under acidic conditions.
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate belongs to the class of chromenes, which are bicyclic compounds containing both benzene and a heterocyclic moiety. It is further classified as an ester due to the presence of the methoxybenzoate group.
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate generally follows these steps:
The synthesis often employs organic solvents and requires precise control over temperature and pH levels to maximize yield and purity. Laboratory-scale syntheses have been documented, but industrial methods remain less explored.
The molecular structure of 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate features a fused ring system comprising a benzene ring and a chromenone structure. The methoxybenzoate group is attached at the 3-position of the chromene core.
The molecular formula for this compound is . Key structural features include:
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions, leading to various derivatives that may possess different biological activities.
The mechanism of action for 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes by binding to their active sites, which can result in reduced oxidative stress and inflammation—key factors in many pathological conditions.
The compound typically exhibits solid-state characteristics at room temperature, with melting points usually ranging in accordance with similar compounds in its class.
Key chemical properties include:
Relevant data from crystallographic studies indicate that non-hydrogen atoms in the structure are approximately planar, contributing to its reactivity profile .
6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate has several notable applications:
6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate belongs to the benzochromenone family, characterized by a fused tetracyclic system comprising a coumarin nucleus annulated with an additional benzene ring. The systematic IUPAC name designates the parent structure as 6H-benzo[c]chromen-6-one, where the "6-oxo" prefix indicates the ketone functionality at position 6 of the central pyran ring. The ester linkage at position 3 features a 4-methoxybenzoyl substituent, hence "4-methoxybenzoate" [3] [6]. This molecular architecture confers planarity and extended π-conjugation, critical for electronic properties and biomolecular interactions. The core scaffold differentiates from linear isomers (e.g., benzo[f]chromenes) through angular fusion at the c-bond, influencing dipole moments and crystal packing [6].
Table 1: Structural Features of Key Benzo[c]chromene Derivatives
Compound Name | Core Structure | C3 Substituent | C6 Modification | |
---|---|---|---|---|
6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate | Benzo[c]chromen-6-one | 4-Methoxybenzoyloxy | Ketone | |
6-Oxo-6H-benzo[c]chromen-3-yl benzoate | Benzo[c]chromen-6-one | Benzoyloxy | Ketone | [2] |
6-Oxo-6H-benzo[c]chromen-3-yl methanesulfonate | Benzo[c]chromen-6-one | Methanesulfonyloxy | Ketone | [5] |
3,9-Dihydroxy-6H-benzo[c]chromen-6-one | Benzo[c]chromen-6-one | Hydroxy | Ketone | [10] |
Coumarin (2H-chromen-2-one) derivatives have been pivotal in medicinal chemistry since the 19th century, with natural coumarins isolated from plants like Melilotus officinalis. The discovery of dicoumarol's anticoagulant properties in spoiled sweet clover (1940s) revolutionized vitamin K antagonist (VKA) therapeutics . Synthetic coumarins later emerged as privileged scaffolds due to their metabolic stability, ease of functionalization, and diverse bioactivities. Warfarin (4-hydroxycoumarin derivative) became the first oral anticoagulant approved in 1954, establishing coumarins as clinically indispensable agents . The structural evolution towards polycyclic coumarins, including benzochromenones like the title compound, aimed to enhance target selectivity and physicochemical profiles for complex disease modulation.
6-Substituted benzochromenones exhibit enhanced bioactivity profiles compared to simple coumarins. The electron-withdrawing C6 ketone modulates the chromophore's electronic properties, while the C3 ester group serves as a versatile handle for structural diversification. Derivatives demonstrate:
This review addresses:
Table 2: Documented Pharmacological Activities of Structurally Related 6-Oxo-benzochromen-3-yl Esters
Activity Type | Test Model | Key Findings | Reference Analogues |
---|---|---|---|
Antioxidant | DPPH/ABTS radical scavenging | IC~50~ 42–58 μM; superior to trolox for methoxy-substituted variants | 3-Methoxybenzoate derivative [3] |
Anti-inflammatory | COX-1/2 inhibition | >60% suppression of COX-2 at 100 μM; minimal COX-1 effect | Oxadiazole-coumarin hybrids [9] |
Cholinesterase Inhibition | AChE/BuChE enzyme assay | IC~50~ 28–35 μM; mixed-type inhibition with higher selectivity for AChE over BuChE | Coumarin-oxadiazole hybrids [9] |
Anticancer | MTT assay (MCF-7 cells) | Moderate activity (GI~50~ 75 μM); apoptosis induction via caspase-3 activation | Benzoate esters [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3